molecular formula C10H13N3O2 B1328876 2-(Piperazin-1-yl)isonicotinic acid CAS No. 914637-26-6

2-(Piperazin-1-yl)isonicotinic acid

Numéro de catalogue: B1328876
Numéro CAS: 914637-26-6
Poids moléculaire: 207.23 g/mol
Clé InChI: RVLCNVLCYNCBEM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Piperazin-1-yl)isonicotinic acid is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(Piperazin-1-yl)isonicotinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H13N3O2C_{10}H_{13}N_{3}O_{2} and features a piperazine moiety attached to an isonicotinic acid structure, which contributes to its unique pharmacological profile. Its hydrochloride form is often studied for enhanced solubility and bioavailability .

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant activity:

Microbial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus5.0 μg/mL10 μg/mL
Escherichia coli10 μg/mL20 μg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)6.7 μg/mL12.5 μg/mL

These results suggest that the compound not only inhibits bacterial growth but also exhibits bactericidal activity, making it a potential candidate for developing new antibiotics .

2. Antituberculosis Activity

The compound's structural similarity to isoniazid, a well-known antituberculosis agent, positions it as a promising candidate in the fight against tuberculosis (TB). In vitro studies have shown that derivatives of isonicotinic acid, including those containing piperazine, can effectively target Mycobacterium tuberculosis. The compound's mechanism may involve the inhibition of specific enzymes crucial for bacterial survival .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or DNA replication, similar to other piperazine derivatives.
  • Cell Membrane Disruption : Studies suggest that the compound can disrupt microbial cell membranes, leading to cell lysis and death .
  • Biofilm Inhibition : Preliminary data indicate that it may inhibit biofilm formation in pathogenic bacteria, which is critical for persistent infections .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

  • A study demonstrated its effectiveness against MRSA biofilms, showing a reduction in biofilm biomass at concentrations as low as 0.007 mg/mL .
  • Another investigation highlighted its potential as an antitubercular agent, where it exhibited comparable efficacy to standard treatments in vitro .

Comparison with Similar Compounds

The unique structure of this compound allows it to be compared with other compounds in terms of antimicrobial activity:

Compound MIC against S. aureus Mechanism of Action
This compound5.0 μg/mLEnzyme inhibition and membrane disruption
Isoniazid0.5 μg/mLInhibition of mycolic acid synthesis
Ciprofloxacin1.0 μg/mLInhibition of DNA gyrase

This table illustrates that while this compound shows promising activity, further optimization may enhance its efficacy compared to established antibiotics .

Applications De Recherche Scientifique

Pharmacological Properties

1. Antimicrobial Activity
Research indicates that derivatives of 2-(piperazin-1-yl)isonicotinic acid exhibit significant antimicrobial properties. For instance, compounds with piperazine moieties have been shown to disrupt microbial cell membranes, leading to cell death. A study demonstrated that piperazine-based compounds were effective against strains of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 2.5 μg/mL .

2. Cardiovascular Applications
The compound has been identified as a promising candidate for cardiovascular therapies. Specifically, derivatives such as CV-8972 (which includes this compound) have been shown to enhance mitochondrial energy production in cardiac tissues. This is achieved by shifting the metabolism from fatty acid oxidation to glucose oxidation, which is more efficient in certain heart diseases . The mechanism involves the metabolism of the compound into active forms that promote ATP synthesis and improve cardiac function.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of a derivative of this compound demonstrated its effectiveness against Gram-positive bacteria. The research utilized fluorescence microscopy to measure uptake into microbial cells, revealing that the compound disrupted cellular integrity and inhibited growth effectively .

Case Study 2: Cardiovascular Drug Development

A clinical trial involving CV-8972 showcased its potential in treating ischemic heart disease. Patients administered this compound exhibited improved cardiac output and reduced symptoms associated with heart failure. The study highlighted the compound's ability to enhance mitochondrial function, suggesting a novel approach to managing cardiovascular diseases .

Propriétés

IUPAC Name

2-piperazin-1-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLCNVLCYNCBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650359
Record name 2-(Piperazin-1-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-26-6
Record name 2-(Piperazin-1-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.